Cas no 51947-89-8 (2-[(6-chloropyridazin-3-yl)amino]ethan-1-ol)
2-[(6-chloropyridazin-3-yl)amino]ethan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- 2-((6-Chloropyridazin-3-yl)amino)ethanol
- 2-[(6-CHLORO-3-PYRIDAZINYL)AMINO]-1-ETHANOL
- 2-[(6-chloropyridazin-3-yl)amino]ethanol
- 2-[(6-chloro-3-pyridazinyl)amino]ethanol
- 2-[(6-chloro-3-pyridazinyl)amino]ethanol(SALTDATA: FREE)
- Ethanol,2-[(6-chloro-3-pyridazinyl)amino]
- 2-[(6-chloropyridazin-3-yl)amino]ethan-1-ol
- 2-((6-chloro-3-pyridazinyl)amino)ethanol
- Bionet2_000377
- SCHEMBL1852259
- EN300-99681
- Oprea1_517738
- STK500255
- Z359301940
- CS-0218058
- DTXSID30342480
- 2-(6-Chloro-3-pyridazinylamino)ethanol
- G30842
- MFCD02082676
- 3-Chloro-6-[2-hydroxyethylamino]pyridazine
- 11P-623
- 2-[(6-chloropyridazin-3-yl)amino]ethanol, AldrichCPR
- F3266-0091
- OCSNMMYFHUBJGA-UHFFFAOYSA-N
- HMS1365B03
- AKOS000321488
- 51947-89-8
- DB-116526
- 6-chloro-3-(beta-hydroxyethylamino)pyridazine
- ALBB-008881
-
- MDL: MFCD02082676
- Inchi: 1S/C6H8ClN3O/c7-5-1-2-6(10-9-5)8-3-4-11/h1-2,11H,3-4H2,(H,8,10)
- InChI Key: OCSNMMYFHUBJGA-UHFFFAOYSA-N
- SMILES: ClC1=CC=C(N=N1)NCCO
Computed Properties
- Exact Mass: 173.03600
- Monoisotopic Mass: 173.0355896g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 114
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 58Ų
Experimental Properties
- PSA: 58.04000
- LogP: 0.60720
2-[(6-chloropyridazin-3-yl)amino]ethan-1-ol Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-[(6-chloropyridazin-3-yl)amino]ethan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR32239-1g |
2-[(6-Chloropyridazin-3-yl)amino]ethan-1-ol |
51947-89-8 | 95% | 1g |
£154.00 | 2025-02-20 | |
| Apollo Scientific | OR32239-5g |
2-[(6-Chloropyridazin-3-yl)amino]ethan-1-ol |
51947-89-8 | 95% | 5g |
£616.00 | 2025-02-20 | |
| abcr | AB266886-1 g |
2-[(6-Chloro-3-pyridazinyl)amino]ethanol; . |
51947-89-8 | 1 g |
€248.00 | 2023-07-20 | ||
| abcr | AB266886-5 g |
2-[(6-Chloro-3-pyridazinyl)amino]ethanol |
51947-89-8 | 5g |
€261.80 | 2022-06-02 | ||
| Chemenu | CM275476-5g |
2-((6-Chloropyridazin-3-yl)amino)ethanol |
51947-89-8 | 95% | 5g |
$743 | 2024-07-15 | |
| Matrix Scientific | 039939-500mg |
2-[(6-Chloropyridazin-3-yl)amino]ethanol |
51947-89-8 | 500mg |
$126.00 | 2023-09-09 | ||
| Chemenu | CM275476-5g |
2-((6-Chloropyridazin-3-yl)amino)ethanol |
51947-89-8 | 95% | 5g |
$743 | 2021-08-18 | |
| TRC | B427673-50mg |
2-[(6-chloro-3-pyridazinyl)amino]-1-ethanol |
51947-89-8 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B427673-100mg |
2-[(6-chloro-3-pyridazinyl)amino]-1-ethanol |
51947-89-8 | 100mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B427673-500mg |
2-[(6-chloro-3-pyridazinyl)amino]-1-ethanol |
51947-89-8 | 500mg |
$ 115.00 | 2022-06-07 |
2-[(6-chloropyridazin-3-yl)amino]ethan-1-ol Suppliers
2-[(6-chloropyridazin-3-yl)amino]ethan-1-ol Related Literature
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
Additional information on 2-[(6-chloropyridazin-3-yl)amino]ethan-1-ol
Recent Advances in the Study of 2-[(6-chloropyridazin-3-yl)amino]ethan-1-ol (CAS: 51947-89-8)
The compound 2-[(6-chloropyridazin-3-yl)amino]ethan-1-ol (CAS: 51947-89-8) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its pyridazine core and ethanolamine side chain, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, providing valuable insights for drug development and biomedical research.
One of the key areas of investigation has been the synthesis and optimization of 2-[(6-chloropyridazin-3-yl)amino]ethan-1-ol. Researchers have developed novel synthetic routes to improve yield and purity, which are critical for scaling up production. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy have been employed to characterize the compound and ensure its structural integrity. These advancements have facilitated further exploration of its biological activities.
Pharmacological studies have revealed that 2-[(6-chloropyridazin-3-yl)amino]ethan-1-ol exhibits notable activity as a modulator of specific enzymatic pathways. In particular, it has been identified as a potential inhibitor of certain kinases involved in inflammatory and proliferative diseases. Preclinical trials have demonstrated its efficacy in reducing inflammation and tumor growth in animal models, suggesting its utility as a lead compound for developing new therapeutics.
In addition to its kinase inhibitory effects, recent research has explored the compound's interactions with other molecular targets. For instance, studies have indicated that it may influence neurotransmitter systems, opening avenues for its application in neurological disorders. The dual functionality of 2-[(6-chloropyridazin-3-yl)amino]ethan-1-ol as both an anti-inflammatory and neuroactive agent underscores its versatility and broad therapeutic potential.
Despite these promising findings, challenges remain in optimizing the pharmacokinetic and pharmacodynamic properties of 2-[(6-chloropyridazin-3-yl)amino]ethan-1-ol. Researchers are currently investigating structural modifications to enhance its bioavailability and reduce potential side effects. Computational modeling and structure-activity relationship (SAR) studies are being utilized to guide these efforts, aiming to develop derivatives with improved efficacy and safety profiles.
In conclusion, the recent advancements in the study of 2-[(6-chloropyridazin-3-yl)amino]ethan-1-ol highlight its significant potential in drug discovery and development. Ongoing research is expected to further elucidate its mechanisms of action and expand its applications in treating various diseases. As the scientific community continues to explore this compound, it is poised to make a substantial impact in the fields of chemical biology and medicinal chemistry.
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